N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
Description
N,N-Diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a phenyl group at position 7, a methyl group at position 2, and a thioacetamide side chain at position 2. The molecule’s structure combines aromaticity (phenyl and thiazole rings) with a sulfur-containing acetamide moiety, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N,N-diethyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-4-22(5-2)14(23)11-24-18-16-17(25-12(3)19-16)15(20-21-18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYMEYZCLFJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
Methyl 2-amino-4-carboxylate thiazole derivatives react with hydrazine hydrate to form the pyridazinone ring. For example, methyl 5-benzoyl-2-aminothiazole-4-carboxylate reacts with excess hydrazine in ethanol under reflux to yield 7-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one.
Reaction Conditions :
High-Pressure Q-Tube Synthesis
Cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high pressure (15–20 bar) in a Q-Tube reactor produces thiazolo[4,5-c]pyridazines. While this method is efficient for gram-scale synthesis, adaptation to thiazolo[4,5-d]pyridazines requires substitution at the 4-position.
Introduction of the Thioether Group
The thioether moiety at position 4 of the thiazolo[4,5-d]pyridazine core is introduced via nucleophilic substitution or coupling reactions.
Nucleophilic Substitution with Mercaptoacetamide
4-Chloro-thiazolo[4,5-d]pyridazin-7-yl derivatives react with mercaptoacetamide analogs in the presence of a base (e.g., NaH or K₂CO₃). For example:
Procedure :
Copper-Catalyzed Coupling
Aryl halides undergo Ullmann-type coupling with thiols. For instance, 4-iodo-thiazolo[4,5-d]pyridazine reacts with N,N-diethyl-2-mercaptoacetamide in the presence of CuI and 1,10-phenanthroline.
Reaction Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Solvent: DMF
- Temperature: 100°C
- Yield: 58–63%
N,N-Diethylacetamide Side Chain Installation
The N,N-diethylacetamide group is introduced via two primary routes:
Direct Alkylation of Thiols
2-Chloro-N,N-diethylacetamide reacts with the thiolate anion generated from the thiazolo[4,5-d]pyridazine core.
Procedure :
Ester-to-Amide Conversion
Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate is treated with diethylamine under acidic or basic conditions.
Acidic Conditions :
Basic Conditions :
Purification and Characterization
Final compounds are purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water). Key characterization data include:
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar thiazolo[4,5-d]pyridazine core and anti conformation of the thioacetamide side chain.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Mild conditions, high atom economy | Requires anhydrous solvents | 65–75 |
| Copper-Catalyzed Coupling | Broad substrate scope | High catalyst loading | 58–63 |
| Ester-to-Amide Conversion | High purity | Multi-step process | 68–82 |
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at positions 4 and 7 of the thiazolo[4,5-d]pyridazine core are mitigated using bulky bases (e.g., DIPEA).
- Solvent Effects : Polar aprotic solvents (DMF, NMP) improve reaction rates but complicate purification.
- Catalyst Recycling : Immobilized Cu catalysts reduce costs in large-scale synthesis.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide has a wide range of applications in scientific research, including:
Pharmaceuticals: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Mechanism of Action
The mechanism of action of N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Comparisons
Bioactivity and Binding Interactions
- Diethyl vs. Methyl Acetamide ( vs. Main Compound):
The diethyl group in the main compound likely increases lipophilicity (logP ~3.5 estimated), enhancing passive diffusion across biological membranes compared to the N-methyl analog (logP ~2.8). However, bulky substituents may reduce binding affinity to sterically constrained targets . - Phenyl vs. Thienyl Substituents ( vs. Main Compound):
The 7-phenyl group in the main compound provides stronger aromatic interactions with hydrophobic binding pockets, whereas the 7-thienyl analog () may exhibit improved metabolic stability due to reduced susceptibility to oxidative enzymes .
Research Findings and Gaps
- Synthetic Accessibility: The main compound’s synthesis requires multi-step regioselective thiolation, which is less straightforward than oxadiazole-based analogs () .
- Pharmacological Data: No in vivo efficacy or toxicity data are publicly available for the main compound, unlike its chlorophenyl analog (), which has been preliminarily screened for kinase inhibition .
Biological Activity
N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a thiazolo-pyridazine core, which is known to exhibit various biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyridazine moieties. The synthetic pathway includes:
- Formation of Thiazole : Using appropriate thioketones and amines.
- Pyridazine Integration : Incorporating the pyridazine ring via cyclization reactions.
- Final Acetamide Formation : Reacting with diethylamine to yield the final product.
Antitumor Activity
Research indicates that compounds with similar thiazole and pyridazine structures exhibit significant antitumor properties. For instance, derivatives of 2-phenylthiazole have been evaluated against various cancer cell lines, showing promising cytotoxic effects:
| Compound | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| 2-Methoxyphenylthiazole | T47D (Breast cancer) | <10 |
| 3-Fluorophenylthiazole | Caco-2 (Colorectal cancer) | <10 |
| N,N-diethyl derivative | HT-29 (Colon cancer) | TBD |
The mechanism often involves the inhibition of critical enzymes associated with tumor growth and proliferation.
Similar compounds have shown mechanisms involving:
- Inhibition of Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis.
- Topoisomerase II Inhibition : Leading to DNA damage in rapidly dividing cells.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
- Study on Thiazole Derivatives : A study investigated a series of thiazole derivatives, including those structurally similar to this compound. Results showed that certain substitutions significantly enhanced cytotoxicity against breast and colon cancer cell lines .
- Resistance Mechanisms : Another study highlighted the effectiveness of similar compounds against drug-resistant tumor cell lines, demonstrating that these derivatives could overcome resistance mechanisms often seen in chemotherapy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Cyclization of precursor heterocycles (e.g., thiazolo[4,5-d]pyridazine core formation via thiourea intermediates).
- Thioether linkage between the thiazolopyridazine moiety and the acetamide group using coupling reagents like chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) .
- Purification via chromatography (TLC or HPLC) and recrystallization from ethanol/water mixtures .
- Key Conditions : Reactions are monitored using TLC, with optimized temperatures (room temp. to reflux) and solvents (DMF, dichloromethane) to enhance yield .
Q. How is the structural characterization of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing thiazole, pyridazine, and acetamide groups .
- Mass Spectrometry (LCMS) : To verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch in acetamide at ~1680 cm⁻¹) .
Q. What preliminary biological activities are associated with this compound?
- Findings : Thiazolopyridazine derivatives are known to inhibit enzymes like cyclin-dependent kinases (CDKs) or acetylcholinesterase via active-site binding. Assays include:
- In vitro enzyme inhibition (IC₅₀ determination using fluorogenic substrates) .
- Cell-based cytotoxicity screens (e.g., MTT assays against cancer cell lines) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Screening : Triethylamine or DBU improves reaction kinetics by deprotonating thiol intermediates .
- Stoichiometric Adjustments : Excess chloroacetyl chloride (1.5–2.0 eq.) drives the reaction to completion .
- Data-Driven Approach : Design-of-experiment (DoE) models can identify critical variables (e.g., temperature, reagent ratio) .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
- Case Analysis : Discrepancies in IC₅₀ values may arise from:
- Assay Variability : Differences in substrate concentrations or incubation times .
- Cellular Context : Membrane permeability differences (e.g., logP variations due to the N,N-diethyl group) .
Q. How does the compound’s stereoelectronic profile influence its pharmacokinetics?
- Computational Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
